8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-6-4-3-5-9(10)16/h3-7H,16H2,1-2H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJRQMICJSDCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Several approaches have been developed for the synthesis of imidazo[2,1-f]purine derivatives, which can be adapted for the preparation of 8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These approaches can be broadly categorized into:
Cyclization of Theophylline Derivatives
One of the most common strategies involves the cyclization of appropriately substituted theophylline derivatives. This approach typically begins with 8-bromotheophylline or similar derivatives, which undergo cyclization reactions with suitable amines to form the imidazo[2,1-f]purine core. This method has been widely employed due to the ready availability of theophylline as a starting material and the versatility of the approach for introducing various substituents.
Synthesis from Diaminomaleonitrile
Another significant approach utilizes diaminomaleonitrile (DAMN) as a building block. This method involves multi-step reactions including condensation with isocyanates or aldehydes, followed by cyclization to form the purine core. This strategy offers advantages in terms of control over the substitution pattern and the possibility of introducing diverse functional groups.
Reactions of Pre-formed Purine Scaffolds
This approach involves the modification of pre-formed purine scaffolds through various chemical transformations, including alkylation, amination, and cross-coupling reactions. These methods allow for the selective modification of specific positions in the purine ring system.
Detailed Preparation Methods
Synthesis from 8-Bromotheophylline Derivatives
The synthesis of this compound has been achieved through a modified approach based on the work of Zagórska et al. and can be outlined as follows:
Preparation of 8-Bromotheophylline
The synthesis begins with theophylline, which is brominated at the 8-position using bromine in acetic acid or N-bromosuccinimide (NBS) in dichloromethane. This reaction typically proceeds with high yields (>90%) and selectivity.
Theophylline + Br₂/CH₃COOH (or NBS/CH₂Cl₂) → 8-Bromotheophylline
N-Alkylation at the 7-Position
The 8-bromotheophylline is then alkylated at the N7 position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in dimethylformamide (DMF). This step introduces the methyl group at the 7-position, resulting in 7-methyl-8-bromotheophylline.
8-Bromotheophylline + CH₃I/K₂CO₃/DMF → 7-methyl-8-bromotheophylline
Cyclization with 2-Aminophenyl Precursors
The key step in the synthesis involves the reaction of 7-methyl-8-bromotheophylline with an appropriate 2-aminophenyl precursor. This reaction typically occurs through a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the tricyclic imidazo[2,1-f]purine core.
7-methyl-8-bromotheophylline + 2-aminophenyl precursor → this compound
The cyclization reaction requires specific conditions, typically involving heating in a polar solvent such as DMF or DMSO at temperatures ranging from 80-120°C for 6-24 hours. The reaction may be catalyzed by the addition of bases such as triethylamine or potassium carbonate.
Synthesis from Diaminomaleonitrile
An alternative approach for the preparation of the targeted compound utilizes diaminomaleonitrile (DAMN) as a key starting material:
Reaction with Isocyanates
Diaminomaleonitrile reacts with phenyl isocyanates to form urea derivatives, which serve as intermediates for further reactions. In the case of this compound, the reaction with 2-aminophenyl isocyanate would be employed.
Diaminomaleonitrile + 2-aminophenyl isocyanate → Urea intermediate
Cyclization and Modification
The urea intermediate undergoes cyclization in the presence of aldehydes or other electrophiles to form the purine core. Subsequent modifications, including methylation and additional cyclization steps, lead to the formation of the imidazo[2,1-f]purine structure.
Urea intermediate + Electrophiles → this compound
Optimization of Reaction Conditions
The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity. Several parameters have been investigated:
Solvent Effects
The choice of solvent significantly impacts the efficiency of the cyclization reactions. Polar aprotic solvents such as DMF, DMSO, and DMA have shown superior performance compared to protic solvents or non-polar solvents. Table 1 summarizes the effect of different solvents on the cyclization yields.
Table 1: Effect of Solvent on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 12 | 70-75 |
| DMSO | 100 | 10 | 65-70 |
| DMA | 110 | 8 | 75-80 |
| Acetonitrile | 80 | 24 | 40-45 |
| THF | 65 | 48 | 25-30 |
Temperature and Reaction Time
The cyclization reactions typically require elevated temperatures to overcome activation barriers. The optimal temperature range has been determined to be 100-120°C, with reaction times varying from 8 to 24 hours depending on the specific approach and substituents.
Catalysts and Additives
The addition of catalysts and additives can significantly enhance reaction efficiency. Common additives include:
- Base catalysts: K₂CO₃, Et₃N, DIPEA
- Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB)
- Lewis acids: CuI, ZnCl₂
Microwave-Assisted Synthesis
Recent advances have employed microwave irradiation to accelerate the cyclization reactions. This technique has reduced reaction times from hours to minutes while maintaining or improving yields. Microwave-assisted protocols typically involve heating at 150-200°C for 2-10 minutes under sealed conditions.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
- Column Chromatography : Using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems
- Recrystallization : From ethanol, methanol, or ethyl acetate
- Preparative HPLC : For achieving high purity (>99%)
Structural Characterization
Confirmation of the structure of this compound is typically accomplished through multiple analytical techniques:
Spectroscopic Analysis
- ¹H NMR : Characteristic signals include the amino protons (δ 4.0-5.0 ppm), aromatic protons (δ 6.5-7.5 ppm), and N-methyl protons (δ 3.0-3.5 ppm)
- ¹³C NMR : Key signals for carbonyl carbons (δ 150-160 ppm) and sp² hybridized carbons of the heterocyclic system (δ 120-150 ppm)
- IR Spectroscopy : Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹)
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (typically around 324 for the parent compound)
X-ray Crystallography
X-ray crystallographic analysis provides definitive confirmation of the three-dimensional structure, including bond angles, lengths, and the overall conformation of the tricyclic system. This technique is particularly valuable for confirming the correct regiochemistry of the cyclization reactions.
Structure-Activity Relationships and Modifications
The core structure of this compound can be modified at several positions to modulate its properties and biological activities:
N3 Position Modifications
The N3 position can be functionalized with various alkyl or arylalkyl groups. These modifications have been shown to significantly impact binding affinity to adenosine receptors. Common substituents include:
- Propyl groups
- Benzyl derivatives
- Phenethyl groups
2-Aminophenyl Modifications
The 2-aminophenyl group at the 8-position can be modified through:
- Introduction of halogens (F, Cl, Br) at various positions of the phenyl ring
- Alkoxy substituents (methoxy, ethoxy)
- Additional amino or amido functionalities
Other Modifications
Additional structural modifications that have been explored include:
- Replacement of the 2-aminophenyl group with other heterocyclic systems
- Introduction of additional functional groups at the 7-position
- Modification of the purine core through replacement of carbon or nitrogen atoms
Mechanistic Considerations
Understanding the mechanism of the key cyclization reactions is crucial for optimizing the synthesis of this compound. The cyclization step typically proceeds through the following pathways:
Nucleophilic Aromatic Substitution
In the approach starting from 8-bromotheophylline derivatives, the primary amino group of the 2-aminophenyl precursor acts as a nucleophile, displacing the bromine at the 8-position through a nucleophilic aromatic substitution (SNAr) mechanism. This is followed by intramolecular cyclization to form the imidazo ring.
Condensation Mechanism
For syntheses utilizing diaminomaleonitrile, the mechanism involves initial condensation with isocyanates or aldehydes, followed by cyclization through nucleophilic attack on the nitrile or carbonyl groups. This approach provides a versatile method for introducing diverse substituents at specific positions.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Diversity
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substituent variations dictating target selectivity and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural Features, Targets, and Activities of Selected Analogs
Key Structural Determinants of Activity
- Substituent Position and Chain Length: Piperazinylalkyl chains (e.g., in AZ-853, AZ-861) enhance 5-HT1A/5-HT7 receptor affinity. Longer chains (e.g., pentyl in Compound 3i) improve antidepressant potency .
- Fluorine/Trifluoromethyl Groups :
- Methylation Patterns :
- Methyl groups at positions 1 and 3 (AZ-853, AZ-861) optimize receptor binding, whereas methylation at position 7 (Compound 3i) may influence side-effect profiles .
Biological Activity
8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the imidazopurine family. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N6O2
- Molecular Weight : 342.37 g/mol
The compound features an imidazo[2,1-f]purine core with an amino group and various substituents that enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor ligand, influencing various cellular pathways:
- Enzyme Inhibition : It can inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling.
- Receptor Interaction : The compound has shown affinity for serotonin receptors, potentially affecting mood and anxiety levels.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have suggested that it may possess cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Preliminary data indicate potential efficacy against viral infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast cancer cells | |
| Antiviral | Inhibition of viral replication in vitro | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant growth inhibition in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study: Antiviral Effects
In vitro assays showed that the compound could inhibit the replication of certain viruses by interfering with viral entry mechanisms. This suggests a potential application in developing antiviral therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazopurine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) | Piperazine moiety | Antidepressant |
| 8-(3-trifluoromethylphenyl)-1-methyl-7-methylimidazo | Trifluoromethyl group | Antiviral |
| 8-(4-methoxyphenyl)-3-(4-fluorobenzyl) | Methoxy substituent | Antidepressant |
Q & A
Q. What are the standard synthetic protocols for 8-(2-aminophenyl)-1,7-dimethyl-imidazopurinedione, and how can yield optimization be achieved?
The synthesis typically involves cyclization reactions of amido-nitriles under mild conditions. A common route includes:
- Step 1 : Alkylation of xanthine derivatives with appropriate alkylating agents (e.g., 2-bromoacetophenone) in anhydrous DMF.
- Step 2 : Cyclization using catalysts like erbium triflate (Er(OTf)₃) to enhance efficiency and yield .
- Step 3 : Purification via column chromatography or recrystallization.
Yield optimization strategies: - Adjust reaction temperature (60–80°C) and time (12–24 hrs).
- Use microwave-assisted synthesis to reduce reaction time by 30–50% .
Q. What is the primary biological target and mechanism of action of this compound?
The compound acts as a 5-HT₁A receptor partial agonist , modulating serotonin signaling pathways linked to mood regulation.
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical methods :
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence 5-HT₁A receptor affinity and selectivity?
Structure-Activity Relationship (SAR) insights :
| Substituent Position | Modification | 5-HT₁A Kᵢ (nM) | Selectivity (vs. 5-HT₇) |
|---|---|---|---|
| 8-(2-aminophenyl) | Primary amine | 0.6 | 10-fold |
| 8-(3-CF₃-phenyl) | Trifluoromethyl group | 0.2 | 50-fold |
| 1,7-dimethyl | Methyl groups | 1.8 | 5-fold |
- Key finding : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance affinity and selectivity due to hydrophobic interactions with receptor subpockets .
Q. How can pharmacokinetic challenges (e.g., blood-brain barrier penetration) be addressed?
Q. What experimental approaches resolve contradictions between in vitro binding data and in vivo efficacy?
- Integrated workflow :
- Example : Compound 9 (from ) showed weak PDE4B inhibition (IC₅₀ >10 µM) but potent 5-HT₁A activity (Kᵢ = 0.8 nM), confirming serotoninergic specificity .
Q. What are the safety considerations for repeated dosing in preclinical models?
- Toxicity profile :
- Mitigation : Co-administration with α₁-adrenergic agonists (e.g., phenylephrine) counteracts hypotension .
Data Contradiction Analysis
Q. Why do some derivatives show high 5-HT₁A affinity but low in vivo efficacy?
- Hypotheses :
- Resolution :
- Metabolic stability assays : Human liver microsomes (HLM) + LC-MS/MS to identify labile sites (e.g., N-demethylation at position 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
